molecular formula C13H20BNO2 B1289380 4-AMINO-2-METHYLPHENYLBORONIC ACID, PINACOL ESTER CAS No. 631911-01-8

4-AMINO-2-METHYLPHENYLBORONIC ACID, PINACOL ESTER

Cat. No.: B1289380
CAS No.: 631911-01-8
M. Wt: 233.12 g/mol
InChI Key: ZZMUAVWNSFFTLI-UHFFFAOYSA-N
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Description

4-AMINO-2-METHYLPHENYLBORONIC ACID, PINACOL ESTER: is an organic compound with the molecular formula C12H18BNO2 . It is a derivative of aniline, where the aniline ring is substituted with a boronic ester group. This compound is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-2-METHYLPHENYLBORONIC ACID, PINACOL ESTER typically involves the reaction of 3-methylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the boronic ester group is converted to a boronic acid.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.

Major Products Formed:

    Biaryl compounds: Formed through Suzuki-Miyaura coupling.

    Amines: Formed through reduction of nitro groups.

    Boronic acids: Formed through oxidation of boronic esters.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology:

    Bioconjugation: Used in the synthesis of bioconjugates for labeling and detection of biomolecules.

Medicine:

    Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Used in the development of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Comparison:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound has a similar boronic ester group but differs in the presence of an aldehyde group instead of an aniline group. It is used in different types of cross-coupling reactions and has distinct reactivity due to the aldehyde functionality.
  • 1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring instead of an aniline ring, which affects its electronic properties and reactivity. It is used in the synthesis of heterocyclic compounds and has applications in medicinal chemistry.

The unique combination of the aniline and boronic ester groups in 4-AMINO-2-METHYLPHENYLBORONIC ACID, PINACOL ESTER makes it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMUAVWNSFFTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590353
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631911-01-8
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To an oven-dried round bottom flask fitted with a stir bar was added 4-bromo-3-methylaniline (5.7 gm, 31 mmol), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (13.3 mL, 92 mmol, Aldrich Chemical Company), and PdCl2(PPh3)2 (2.2 gm, 3.1 mmol, Strem Chemicals Inc, Newburyport, Mass.). The flask was sealed with a rubber septum, purged with Argon, and then charged with dry dioxane (100 mL) and triethylamine (26 mL). The reaction mixture was stirred vigorously at 95° C. for 16 h. After cooling to rt, the dioxane was removed in vacuo and the residue was partitioned between EtOAc (200 mL) and water (100 mL). The organic layer was washed with saturated NaHCO3 (2×75 mL), brine (50 mL), and was dried over MgSO4. Removal of the solvents in vacuo followed by flash chromatography of the residue yielded the product (3.3 gm, 46%) as a tan oil. 1H-NMR (CDCl3; 400 MHz): δ 7.61–7.64 (m, 1H), 6.48–6.58 (m, 2H), 3.60–3.90, (br s, 2H), 2.49 (s, 3H), 1.34 (s, 12H). ESI-MS (m/z): Calcd. for C13H20BNO2: 234.1 (M+H); found: 234.2
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Yield
46%

Synthesis routes and methods II

Procedure details

Intermediate 26A (1 g, 3.80 mmol), ammonium chloride (1.432 g, 26.6 mmol), and zinc (1.491 g, 22.81 mmol) were added to a flask, followed by the addition of EtOH (10.0 mL) and THF (10.0 mL). The reaction mixture was stirred at room temperature for 2 hours and filtered through a pad of CELITE®. The filtrate was concentrated under reduced pressure to yield Intermediate 26 (885 mg, 100% yield). MS (ES): m/z=234.2 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.432 g
Type
reactant
Reaction Step One
Name
Quantity
1.491 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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